molecular formula C21H18N2O5 B14929935 N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-4-methylbenzamide

N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-4-methylbenzamide

Cat. No.: B14929935
M. Wt: 378.4 g/mol
InChI Key: FDBSMCPQMFDJMH-UHFFFAOYSA-N
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Description

N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-4-methylbenzamide is an organic compound with a complex structure that includes methoxyphenoxy, nitrophenyl, and methylbenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of a methoxyphenoxy derivative, followed by coupling with a methylbenzamide derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-4-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-2-methylbenzamide
  • N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-3-methylbenzamide
  • N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-3-nitrobenzamide

Uniqueness

N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-4-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and uniqueness. Further research and development can unlock its full potential in various scientific and industrial fields.

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-4-methylbenzamide

InChI

InChI=1S/C21H18N2O5/c1-14-7-9-15(10-8-14)21(24)22-16-11-17(23(25)26)13-18(12-16)28-20-6-4-3-5-19(20)27-2/h3-13H,1-2H3,(H,22,24)

InChI Key

FDBSMCPQMFDJMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)OC3=CC=CC=C3OC)[N+](=O)[O-]

Origin of Product

United States

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